molecular formula C8H6N4 B1310577 4-(Azidomethyl)benzonitrile CAS No. 84466-87-5

4-(Azidomethyl)benzonitrile

Cat. No.: B1310577
CAS No.: 84466-87-5
M. Wt: 158.16 g/mol
InChI Key: GWVIVHINAVAKKV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Azidomethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive azido group. This group can participate in cycloaddition reactions, particularly with alkynes, to form triazoles. These reactions are often catalyzed by copper(I) ions, making this compound a valuable reagent in bioconjugation and labeling studies. The compound interacts with enzymes and proteins that facilitate these cycloaddition reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes .

Cellular Effects

In cellular environments, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through click chemistry reactions. This modification can alter protein function, localization, and interactions, thereby impacting gene expression and cellular metabolism. Studies have shown that this compound can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkynes in the presence of a copper(I) catalyst, resulting in the formation of stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and enzyme activities. The compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes. Its stability and reactivity make it suitable for long-term experiments, provided that appropriate storage conditions are maintained .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, necessitating careful dosage optimization for experimental applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. These reactions are catalyzed by enzymes such as copper(I) ions, which facilitate the formation of stable triazole linkages. The compound can also interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Its role in these pathways highlights its importance in biochemical research and applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its effectiveness in labeling and tracking studies, as it needs to reach target biomolecules to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it can modify proteins and other biomolecules. This localization is essential for its role in studying cellular processes and dynamics, as it allows for precise labeling and tracking of subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Azidomethyl)benzonitrile involves the nucleophilic substitution reaction of 4-(bromomethyl)benzonitrile with sodium azide. The resulting product is then purified using column chromatography. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Azidomethyl)benzonitrile has several scientific research applications:

    Organic Synthesis: The presence of the azide group makes it a valuable building block for organic synthesis.

    Medicinal Chemistry: Azide-containing molecules are often explored in the development of new drugs due to their ability to participate in various bioconjugation reactions.

    Materials Science: The nitrile group and the aromatic ring in this compound could contribute to interesting properties in materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azide and nitrile groups on the aromatic ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

4-(azidomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVIVHINAVAKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454177
Record name 4-(azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84466-87-5
Record name 4-(azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 20.23 g (0.31 mol) sodium azide in 50 ml water was added to 49.15 g (251 mmol) 4-cyanobenzyl bromide in 200 ml DMF at ambient temperature. An exothermic reaction took place and after 1.5 h the reaction mixture was diluted with 200 ml toluene(caution: In order to avoid separation of potentially explosive azide compounds it is adviceable to add the toluene to the reaction mixture before addition of the water) and 500 ml water. The aqueous phase was extracted with an additional 2×50 ml toluene. The combined organic extracts were washed with 2×50 ml water and brine and finally dried (MgSO4) and filtered. The solution was used as such in the next step.
Quantity
20.23 g
Type
reactant
Reaction Step One
Quantity
49.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g of 4-bromomethylbenzonitrile is dissolved in 350 ml of 1,3-dimethyl-2-imidazolidinone and stirred at 25° for 2 hours with 32.5 g of sodium azide. The mixture is subsequently combined with 500 ml of water under ice cooling, extracted twice with dichloromethane, washed with water, dried over sodium sulfate, concentrated to dryness under vacuum, and chromatographed on silica gel with hexane/ethyl acetate, thus obtaining 39 g of 4-azidomethylbenzonitrile as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium azide (Aldrich, 3.5 g, 54 mmol) was added to a solution of p-cyanobenzyl bromide (Aldrich, 10 g, 51 mmol) in DMF (100 mL), and the resulting mixture was stirred at ambient temperature for 5 hours. The reaction mixture was then diluted with water (350 mL) and extracted with ether (2×100 mL). Combined organic layers were washed with brine and dried (MgSO4). Removal of solvent gave the title compound (8 g, 96%). 1HNMR (CDCl3) δ4.42 (s, 2H), 7.41 (d, 2H, J=8.1 Hz), 7.65 (d, 2H, J=8.1 Hz).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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